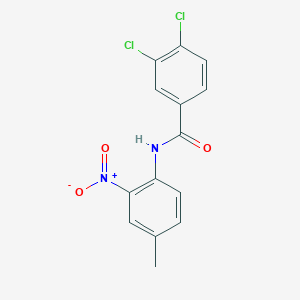
diethyl (4-methyl-1,2-phenylene)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-methyl-1,2-phenylene)biscarbamate, also known as DEPC, is a chemical compound that has been widely used in scientific research as a RNA modifying agent. DEPC is a carbamate derivative that is capable of reacting with nucleophilic groups in RNA, such as the amino groups of guanine and adenine, to form carbamates. This reaction can lead to the inhibition of RNA function and is often used to study RNA structure and function.
Mechanism of Action
Diethyl (4-methyl-1,2-phenylene)biscarbamate modifies RNA by reacting with nucleophilic groups, such as the amino groups of guanine and adenine, to form carbamates. This reaction can lead to the inhibition of RNA function and is often used to study RNA structure and function.
Biochemical and Physiological Effects:
diethyl (4-methyl-1,2-phenylene)biscarbamate has been shown to have a number of biochemical and physiological effects, including the inhibition of RNA-dependent processes, the disruption of RNA structure and function, and the induction of apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diethyl (4-methyl-1,2-phenylene)biscarbamate in lab experiments is its ability to modify RNA without affecting other cellular components. However, one of the limitations of diethyl (4-methyl-1,2-phenylene)biscarbamate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of diethyl (4-methyl-1,2-phenylene)biscarbamate in scientific research, including the development of new methods for RNA modification, the investigation of the role of RNA in disease, and the development of new RNA-based therapies. Additionally, further research is needed to better understand the biochemical and physiological effects of diethyl (4-methyl-1,2-phenylene)biscarbamate on cells and tissues.
Synthesis Methods
Diethyl (4-methyl-1,2-phenylene)biscarbamate can be synthesized by reacting 4-methyl-1,2-phenylenediamine with diethyl carbonate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure diethyl (4-methyl-1,2-phenylene)biscarbamate.
Scientific Research Applications
Diethyl (4-methyl-1,2-phenylene)biscarbamate has been used in a wide range of scientific research applications, including the study of RNA structure and function, the purification of RNA, and the inhibition of RNA-dependent processes. diethyl (4-methyl-1,2-phenylene)biscarbamate is often used to modify RNA to study its structure and function, as well as to investigate the role of RNA in various biological processes.
properties
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-4-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-18-12(16)14-10-7-6-9(3)8-11(10)15-13(17)19-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIXHLFSZPRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979278 |
Source


|
| Record name | Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6324-21-6 |
Source


|
| Record name | NSC29112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-methyl-1,2-phenylene)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5177028.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177034.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5177113.png)

![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)